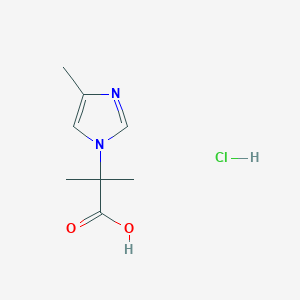

2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-methyl-2-(4-methylimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6-4-10(5-9-6)8(2,3)7(11)12;/h4-5H,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJITIXLSPZWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C(C)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031268-73-0 | |

| Record name | 2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

- Molecular Formula : C8H12N2O2·HCl

- Molecular Weight : 204.654 g/mol

- Structure : The compound features an imidazole ring, which is known for its biological activity, particularly in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have been explored through various in vitro studies. Notably, it has shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

| Cell Line | Viability (%) at 100 µM | Significance (p-value) |

|---|---|---|

| A549 | 70.5 | >0.05 |

| Caco-2 | 39.8 | <0.001 |

The significant reduction in viability of Caco-2 cells indicates a targeted effect, which could be beneficial for colorectal cancer therapies .

Neuroprotective Effects

Imidazole derivatives, including this compound, have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer’s pathology.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated its potential as an alternative treatment option. The compound was tested against multiple strains of bacteria resistant to conventional antibiotics, showing promising results with lower MIC values compared to traditional treatments .

Case Study 2: Cancer Cell Line Sensitivity

In another investigation focusing on its anticancer properties, the compound was administered to various human cancer cell lines. The results indicated that while it had minimal effects on some lines (e.g., A549), it significantly reduced the viability of Caco-2 cells, suggesting a selective mechanism that warrants further exploration .

Aplicaciones Científicas De Investigación

The compound exhibits several biological activities that make it a candidate for further research in various therapeutic areas:

Antimicrobial Activity

Research has demonstrated that 2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results indicate the potential of this compound as a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has shown selective cytotoxicity against specific cancer cell lines. The following table summarizes the effects observed:

| Cell Line | Viability (%) at 100 µM | Significance (p-value) |

|---|---|---|

| A549 | 70.5 | >0.05 |

| Caco-2 | 39.8 | <0.001 |

The significant reduction in viability of Caco-2 cells suggests that this compound may have targeted effects beneficial for colorectal cancer therapies.

Neuroprotective Effects

Imidazole derivatives, including this compound, have been studied for their neuroprotective effects. Preliminary findings indicate that it may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This suggests potential applications in neurodegenerative disease research.

Case Study 1: Antimicrobial Efficacy

A study focused on the efficacy of this compound against antibiotic-resistant strains demonstrated promising results. The compound was tested against multiple strains resistant to conventional antibiotics and exhibited lower MIC values compared to traditional treatments, highlighting its potential as an alternative therapeutic option.

Case Study 2: Cancer Cell Line Sensitivity

Another investigation assessed the anticancer properties of the compound across various human cancer cell lines. While minimal effects were noted on some lines (e.g., A549), a significant reduction in viability was observed in Caco-2 cells, indicating a selective mechanism that warrants further exploration.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The provided evidence lacks direct experimental or theoretical data on compounds structurally analogous to 2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride. However, based on general knowledge of imidazole derivatives and their hydrochlorides, the following comparative analysis can be inferred:

Table 1: Hypothetical Comparison of Imidazole-Based Compounds

Key Observations:

Substitution Effects : The branched alkyl chain in the target compound may enhance steric hindrance compared to simpler imidazole derivatives like 4-methylimidazole hydrochloride. This could influence its reactivity in nucleophilic or catalytic processes.

Acid-Base Properties: The carboxylic acid group in the target compound introduces additional acidity (pKa ~2–3 for similar acids) compared to non-carboxylic imidazole derivatives, affecting its behavior in buffered solutions.

Salt Form : The hydrochloride salt improves stability and solubility relative to free-base imidazole analogs, a common strategy in drug formulation .

Research Findings and Limitations

No peer-reviewed studies or experimental data specific to this compound were identified in the provided evidence. The SHELX software is critical for resolving crystal structures of such compounds, but its application here is speculative without explicit crystallographic data.

Métodos De Preparación

N-Alkylation of 4-Methyl-1H-Imidazole

- The core step is the N-alkylation of 4-methyl-1H-imidazole with an appropriate alkylating agent bearing the propanoic acid skeleton or its precursor.

- Common alkylating agents include halogenated propanoic acid derivatives or esters, such as tert-butyl chloroacetate or methyl chloroacetate analogs.

- The reaction is usually performed under controlled conditions to favor substitution at the imidazole nitrogen, avoiding side reactions.

Hydrolysis and Acid Formation

- If esters are used as alkylating agents, subsequent hydrolysis is required to convert the ester group into the free carboxylic acid.

- Hydrolysis can be performed under acidic or basic conditions; however, acidic hydrolysis with hydrochloric acid is often preferred to simultaneously generate the hydrochloride salt.

- This step may be conducted in aqueous or mixed solvent systems, with careful control to avoid decomposition or side reactions.

Formation of Hydrochloride Salt

- The free acid is neutralized with hydrochloric acid to form the hydrochloride salt.

- This salt form improves aqueous solubility and stability, which is important for pharmaceutical applications.

- The salt formation is typically carried out by adding HCl gas or aqueous HCl to the free acid solution, followed by isolation of the solid salt.

Reaction Monitoring and Purification

- Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completeness and purity.

- Purification methods include crystallization from suitable solvents, filtration, and drying under controlled conditions.

The following table summarizes typical reaction conditions and yields reported in the literature and patent disclosures for the preparation of this compound:

- The steric hindrance around the 2-methyl-2-substituted propanoic acid center influences the alkylation efficiency and selectivity.

- The imidazole nitrogen's nucleophilicity is modulated by the methyl substituent at the 4-position, affecting reaction rates.

- Avoidance of aqueous hydrolysis steps, as demonstrated in some advanced methods, minimizes environmental impact and simplifies processing.

- The hydrochloride salt formation is crucial for improving the compound's handling and compatibility in subsequent biological or chemical applications.

The preparation of 2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride involves a well-defined sequence of N-alkylation of 4-methyl-1H-imidazole with a suitable alkylating agent, followed by hydrolysis to the acid and conversion to the hydrochloride salt. Reaction conditions are optimized to maximize yield and purity, with monitoring by chromatographic techniques. Recent advances focus on practical, scalable, and environmentally considerate methods that avoid aqueous hydrolysis steps.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and carboxylic acid precursors. For example:

- Step 1: React 4-methylimidazole with a halogenated propanoic acid derivative (e.g., 2-bromo-2-methylpropanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-propanoic acid intermediate.

- Step 2: Hydrochloride salt formation via acidification with HCl in a polar solvent like ethanol .

Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) to isolate the product. Monitor purity via HPLC or LC-MS with a C18 column and aqueous/organic mobile phase .

Basic: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

The compound is hygroscopic and light-sensitive. Key protocols include:

- Storage: Keep in a desiccator under inert gas (N₂ or Ar) at –20°C, using amber glass vials to prevent photodegradation.

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor changes via NMR or FTIR to identify degradation products (e.g., free imidazole or decarboxylated derivatives) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search tools (e.g., ICReDD’s workflow) can predict optimal conditions:

- Parameter Optimization: Use computational models to screen solvents, catalysts, and temperatures. For example, simulate activation energies for imidazole alkylation to identify low-energy pathways .

- Validation: Compare computational predictions with small-scale experiments (e.g., 0.1 mmol reactions) to refine parameters like reaction time and yield .

Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS results)?

Methodological Answer:

Contradictions often arise from impurities or solvent interactions. Follow this protocol:

Re-Analyze Purity: Use orthogonal methods (e.g., HPLC for purity, HRMS for exact mass).

Check Solvent Artifacts: For NMR, ensure complete deuterated solvent exchange; for LC-MS, verify ionization efficiency (e.g., adjust ESI parameters).

Cross-Reference Impurities: Compare with known impurities in pharmacopeial standards (e.g., EP impurities cataloged in LGC standards) to identify co-eluting species .

Advanced: What strategies are effective for characterizing and mitigating synthetic byproducts?

Methodological Answer:

Byproducts often include unreacted imidazole or hydrolyzed intermediates. Strategies include:

- Byproduct Identification: Use LC-MS/MS or preparative TLC to isolate unknowns. Compare fragmentation patterns with databases (e.g., Reaxys or SciFinder).

- Mitigation: Adjust reaction stoichiometry (e.g., excess carboxylic acid derivative) or introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

Basic: What safety protocols are critical when working with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and handling.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Waste Disposal: Collect aqueous waste in designated containers for halogenated organic compounds .

Advanced: How can statistical design of experiments (DoE) improve synthesis efficiency?

Methodological Answer:

Apply factorial design to optimize multi-variable systems:

- Factors: Temperature, solvent ratio, catalyst loading.

- Response Variables: Yield, purity, reaction time.

- Analysis: Use software (e.g., JMP or Minitab) to fit response surfaces and identify robust conditions. For example, a Central Composite Design (CCD) can minimize experiments while maximizing data quality .

Advanced: What are the challenges in scaling up synthesis from lab to pilot plant?

Methodological Answer:

Key challenges include heat dissipation and mixing efficiency. Solutions:

- Process Modeling: Use computational fluid dynamics (CFD) to simulate reactor conditions.

- Parameter Adjustment: Replace batch reactions with flow chemistry for exothermic steps. Validate with kilo-lab trials (e.g., 1–5 kg scale) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.